Butyraldehyde O-methyl oxime
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Overview
Description
Butyraldehyde O-methyl oxime is an organic compound with the molecular formula C5H11NO. It is a derivative of butyraldehyde, where the aldehyde group is converted to an oxime group and further methylated. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyraldehyde O-methyl oxime can be synthesized through the reaction of butyraldehyde with hydroxylamine to form butyraldehyde oxime, followed by methylation using methyl iodide or dimethyl sulfate. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Butyraldehyde O-methyl oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert it back to butyraldehyde or other reduced forms.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Nitriles, carboxylic acids.
Reduction: Butyraldehyde, alcohols.
Substitution: Various substituted oximes and related compounds.
Scientific Research Applications
Butyraldehyde O-methyl oxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of butyraldehyde O-methyl oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function. This interaction is often mediated through hydrogen bonding, coordination bonds, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Butyraldehyde oxime: The non-methylated form, used in similar applications but with different reactivity.
Acetaldehyde oxime: A smaller analog with distinct chemical properties.
Propionaldehyde oxime: Another related compound with variations in reactivity and applications
Uniqueness
Butyraldehyde O-methyl oxime is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This modification can enhance its stability, solubility, and reactivity in certain chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-methoxybutan-1-imine |
InChI |
InChI=1S/C5H11NO/c1-3-4-5-6-7-2/h5H,3-4H2,1-2H3 |
InChI Key |
BMDFNHAUSSAITP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=NOC |
Origin of Product |
United States |
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